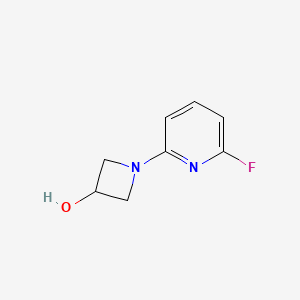

1-(6-Fluoropyridin-2-yl)azetidin-3-ol

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Synthesis and Molecular Design

Azetidines are a fascinating class of saturated heterocyclic compounds characterized by a four-membered ring containing one nitrogen atom. nih.gov Their significance in contemporary chemical synthesis and molecular design stems from a combination of unique structural and physical properties.

One of the most defining features of the azetidine (B1206935) ring is its inherent ring strain, which is a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. This strain, while making their synthesis challenging, also endows them with a unique reactivity profile that can be harnessed for further chemical transformations. medwinpublishers.com The azetidine scaffold provides a rigid, three-dimensional framework that can be used to control the spatial orientation of substituents, a crucial aspect in the design of biologically active molecules. nih.gov

In medicinal chemistry, azetidines are recognized as valuable building blocks. They can serve as bioisosteres for other, more common functional groups, offering a way to fine-tune the properties of a drug candidate. The incorporation of an azetidine ring can influence a molecule's lipophilicity, metabolic stability, and aqueous solubility, all of which are critical parameters for drug efficacy. nih.gov Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its biological target.

Role of Fluorinated Pyridine (B92270) Moieties in Diverse Chemical Architectures

The introduction of fluorine atoms into organic molecules, particularly into aromatic systems like pyridine, is a widely employed strategy in modern drug discovery and materials science. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the characteristics of a molecule.

Fluorinated pyridine moieties are of particular interest due to the prevalence of the pyridine ring in pharmaceuticals and other functional materials. The incorporation of a fluorine atom onto the pyridine ring can have several beneficial effects:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes in the body. This can enhance the metabolic stability of a drug, leading to a longer duration of action.

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within the pyridine ring, influencing its ability to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. This can lead to improved binding affinity and selectivity for a biological target.

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration in the design of drugs targeting the central nervous system. nih.gov

pKa Modulation: The presence of a fluorine atom can lower the pKa of the pyridine nitrogen, affecting its basicity. This can be important for controlling the ionization state of a molecule at physiological pH, which in turn influences its solubility and interaction with biological targets.

Overview of 1-(6-Fluoropyridin-2-yl)azetidin-3-ol as a Representative Research Target in Chemical Discovery

The chemical compound this compound serves as an excellent example of a molecule that combines the desirable features of both the azetidine and fluoropyridine scaffolds. While extensive, dedicated research on this specific molecule is not widely available in public literature, its structure suggests its role as a valuable building block or intermediate in the synthesis of more complex molecules for discovery research.

This compound features a 6-fluoropyridin-2-yl group attached to the nitrogen atom of an azetidin-3-ol (B1332694) ring. This arrangement brings together the conformational rigidity and three-dimensionality of the azetidine core with the metabolic stability and electronic modulation conferred by the fluoropyridine moiety. The hydroxyl group at the 3-position of the azetidine ring provides a reactive handle for further functionalization, allowing for the attachment of other molecular fragments to build a diverse library of compounds.

The potential of this and similar molecules lies in their ability to serve as starting points for the synthesis of novel drug candidates. For instance, molecules incorporating the 1-(pyridin-2-yl)azetidine scaffold have been investigated for their potential in treating neurological disorders. nih.govnih.gov The addition of the fluorine atom to the pyridine ring in this compound would be expected to enhance the pharmacokinetic properties of such compounds, making them more attractive for further development.

Below is a table summarizing the basic properties of this compound:

| Property | Value |

| Chemical Formula | C₈H₉FN₂O |

| Molecular Weight | 168.17 g/mol |

| CAS Number | 1263200-27-0 |

| Appearance | Solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

While detailed experimental data for this specific compound is scarce, its structural components suggest a promising profile for use in discovery chemistry. It represents a class of molecules that are strategically designed to combine the advantageous properties of different chemical scaffolds, providing a foundation for the development of new and improved functional molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2O |

|---|---|

Molecular Weight |

168.17 g/mol |

IUPAC Name |

1-(6-fluoropyridin-2-yl)azetidin-3-ol |

InChI |

InChI=1S/C8H9FN2O/c9-7-2-1-3-8(10-7)11-4-6(12)5-11/h1-3,6,12H,4-5H2 |

InChI Key |

FVCIJWBSQBZYNN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=NC(=CC=C2)F)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1 6 Fluoropyridin 2 Yl Azetidin 3 Ol Analogues

Mechanistic Investigations of Azetidine (B1206935) Ring-Opening Reactions

The inherent ring strain of the four-membered azetidine ring makes it susceptible to cleavage under various conditions. nih.govacs.org This reactivity is a key feature in the synthetic utility of azetidine-containing compounds, but it can also be a source of instability. nih.govacs.org The mechanism of ring-opening is highly dependent on the nature of the activating agent and the nucleophile involved. Protonation of the azetidine nitrogen is often a precursor to ring-opening, making the pKa of this nitrogen a critical determinant of the compound's stability and reactivity. nih.gov

The cleavage of the azetidine ring can be initiated by various nucleophiles. The electrophilicity of the ring, which is essential for this reaction, can be enhanced by converting the azetidine to an azetidinium ion. bohrium.com This is often achieved through N-alkylation or by treatment with reagents like chloroformates. bohrium.com Once activated, the azetidinium ion readily reacts with a wide range of nucleophiles, including nitrogen (azide, benzylamine), oxygen (acetate, alkoxides), sulfur, and carbon nucleophiles. bohrium.comresearchgate.netnih.gov

The reaction typically proceeds via an SN2 mechanism, leading to functionalized linear amines. bohrium.comnih.gov The regioselectivity of the nucleophilic attack is a crucial aspect of these reactions and is influenced by steric and electronic factors of the substituents on the azetidine ring. bohrium.com For instance, in N,N-dialkyl azetidiniums that are unsubstituted at the C4 position, nucleophilic attack predominantly occurs at this less hindered site. bohrium.com Conversely, the presence of an alkyl group at the C2 position can direct the nucleophilic attack to the C4 position. bohrium.com In a study involving 3-amido-2-phenyl azetidines, ring-opening isomerization occurred via a regiospecific SN2 attack at the more electronically activated C2 position, leading to the formation of cis-2-oxazolines. mdpi.com

In some cases, intramolecular ring-opening can occur. For example, certain N-substituted azetidines with a pendant amide group have been shown to undergo an acid-mediated intramolecular ring-opening decomposition. nih.govacs.org

Lewis acids are effective promoters for the ring-opening of azetidines by enhancing the electrophilicity of the ring carbons. This strategy has been successfully employed for the regioselective SN2-type ring-opening of 2-aryl-N-tosylazetidines with alcohols, yielding 1,3-amino ethers. iitk.ac.inresearchgate.net Similarly, the ring-opening of 1-benzhydrylazetidine-3-ol with aryl alcohols, mediated by a Lewis acid, has been reported. researchgate.net

Cooperative Brønsted/Lewis acid catalysis enables the ring-opening of azetidines with organotrifluoroborate salts, which act as nucleophiles. organic-chemistry.org This transition-metal-free method provides γ,γ-substituted amines with complete regioselectivity. organic-chemistry.org Mechanistic studies suggest that the reaction pathway is dependent on the type of acid used; a Brønsted acid leads to stereoretention, while its absence favors stereoinversion. organic-chemistry.org

The choice of Lewis acid can significantly influence the outcome of the reaction. For example, Cu(OTf)2 has been shown to be an effective mediator in the ring-opening of 2-aryl-N-tosylazetidines. iitk.ac.in

Photochemical methods offer an alternative approach to azetidine chemistry, utilizing light energy to overcome activation barriers. beilstein-journals.orgnih.gov A "build and release" strategy combines the photochemical synthesis of highly strained azetidinols, via processes like the Norrish–Yang cyclization of α-aminoacetophenones, with a subsequent strain-releasing ring-opening event. beilstein-journals.orgnih.govuni-mainz.de

In these systems, the photochemically generated azetidinol (B8437883) intermediates can undergo ring-opening upon the addition of triggers such as electron-deficient ketones or boronic acids. beilstein-journals.orgnih.govuni-mainz.de The mechanism involves the formation of a transient hemiacetal which then protonates the azetidine, facilitating nucleophilic attack and ring cleavage to form products like highly functionalized dioxolanes. beilstein-journals.org While this approach is well-documented for aziridines and epoxides, its application to azetidines is a more recent development. beilstein-journals.orgbohrium.com

Reactivity at the Fluoropyridyl Moiety

The 6-fluoropyridin-2-yl group is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for modifying the pyridine (B92270) portion of the molecule. The fluorine atom at the 6-position is the leaving group in these transformations.

In pyridine systems, nucleophilic aromatic substitution occurs preferentially at the positions ortho (2- or 6-) and para (4-) to the ring nitrogen. stackexchange.comwikipedia.org This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism. stackexchange.comwikipedia.org When a nucleophile attacks the C2 or C4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a significant stabilizing contribution. stackexchange.com Attack at the C3 or C5 (meta) positions does not allow for such stabilization. stackexchange.com

For a 2-substituted pyridine like the 1-(6-fluoropyridin-2-yl) moiety, the incoming nucleophile will preferentially attack the C6 position, displacing the fluoride (B91410), as this position is ortho to the nitrogen atom.

| Position of Attack | Intermediate Stability | Outcome |

|---|---|---|

| C2 (ortho) | Stabilized (Negative charge on Nitrogen) | Favored |

| C4 (para) | Stabilized (Negative charge on Nitrogen) | Favored |

| C3 (meta) | Less Stabilized | Disfavored |

The rate of nucleophilic aromatic substitution is highly sensitive to the nature of other substituents on the pyridine ring. masterorganicchemistry.com Electron-withdrawing groups (EWGs) on the aromatic ring accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com The more EWGs present, and the more effectively they are positioned to delocalize the negative charge (i.e., ortho or para to the site of attack), the faster the reaction proceeds. masterorganicchemistry.com

Conversely, electron-donating groups (EDGs), such as methyl or methoxy (B1213986) groups, generally decrease the rate of SNAr by destabilizing the anionic intermediate. researchgate.netepa.gov However, in the context of 2-nitropyridines, studies have shown that the effect of methyl and methoxy groups on the rate of SNAr can be of minor importance, allowing for efficient substitution despite their presence. researchgate.netepa.gov The activating effect is dominated by the powerful nitro group and the inherent reactivity of the pyridine ring. researchgate.netepa.gov

| Substituent Type | Electronic Effect | Effect on Meisenheimer Intermediate | Effect on Reaction Rate |

|---|---|---|---|

| Electron-Withdrawing Group (e.g., -NO2) | -I, -M | Stabilizes negative charge | Increases |

| Electron-Donating Group (e.g., -CH3, -OCH3) | +I, +M | Destabilizes negative charge | Decreases |

Functional Group Interconversions of the Azetidin-3-ol (B1332694) Hydroxyl Group

The hydroxyl group at the 3-position of the azetidine ring is a key site for introducing molecular diversity. Its secondary nature allows for a range of functional group interconversions, enabling the synthesis of a wide array of derivatives with potentially altered physicochemical and biological properties.

Derivatization Strategies for Hydroxyl Functionality

The derivatization of the hydroxyl group in 1-(6-fluoropyridin-2-yl)azetidin-3-ol analogues can be approached through several established synthetic methodologies. These strategies primarily focus on activating the hydroxyl group to facilitate its conversion into other functional groups, such as esters, ethers, and other nucleophilically substituted products.

A primary and highly effective strategy involves the conversion of the alcohol to a sulfonate ester, such as a mesylate or tosylate. This transformation is typically achieved by reacting the azetidin-3-ol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The resulting sulfonate is an excellent leaving group, rendering the C3 position of the azetidine ring susceptible to nucleophilic attack by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functionalities, including azides, halides, and thiols, thereby expanding the chemical space accessible from the parent alcohol.

The Mitsunobu reaction offers a direct, one-pot method for the inversion of stereochemistry at the C3 position and the introduction of a variety of nucleophiles. wikipedia.orgnih.govorganic-chemistry.orgjkchemical.com This reaction utilizes a phosphine (B1218219), typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group. wikipedia.orgorganic-chemistry.orgjkchemical.com Subsequent introduction of a nucleophilic partner, for instance, a carboxylic acid to form an ester or a phenol (B47542) to form an ether, proceeds with inversion of configuration. wikipedia.orgorganic-chemistry.org This method is particularly valuable for creating stereochemically defined libraries of compounds.

Direct O-alkylation, such as in the Williamson ether synthesis, provides another avenue for derivatization. masterorganicchemistry.comyoutube.comwikipedia.orgfrancis-press.comacsgcipr.org This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comwikipedia.org This method is effective for the synthesis of a variety of ethers.

Acylation of the hydroxyl group to form esters is a straightforward derivatization. This can be accomplished using acyl chlorides or acid anhydrides in the presence of a base. This approach allows for the introduction of a wide range of ester functionalities, which can serve as prodrugs or modulate the compound's pharmacokinetic profile.

It is important to consider the potential for competing reactions, particularly nucleophilic aromatic substitution (SNAr) at the C6 position of the fluoropyridine ring. The fluorine atom is activated towards displacement by the electron-withdrawing nature of the pyridine nitrogen. The choice of reagents and reaction conditions is therefore critical to ensure selective derivatization of the azetidin-3-ol hydroxyl group.

Table 1: Proposed Derivatization Strategies for the Hydroxyl Group of this compound Analogues

| Reaction Type | Reagents and Conditions | Resulting Derivative | Key Features |

| Mesylation | Methanesulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | 1-(6-Fluoropyridin-2-yl)azetidin-3-yl methanesulfonate | Activation of the hydroxyl group as a good leaving group for subsequent nucleophilic substitution. |

| TLC | p-Toluenesulfonyl chloride, Pyridine, Dichloromethane, 0 °C to rt | 1-(6-Fluoropyridin-2-yl)azetidin-3-yl 4-methylbenzenesulfonate | Similar to mesylation, provides a tosylate leaving group. |

| Mitsunobu Reaction | Triphenylphosphine, DEAD or DIAD, Nucleophile (e.g., R-COOH, R-OH), THF, 0 °C to rt | O-Substituted derivative (e.g., Ester, Ether) | Proceeds with inversion of stereochemistry at the C3 position. |

| Williamson Ether Synthesis | 1. Sodium hydride, THF, 0 °C to rt2. Alkyl halide (R-X) | 3-Alkoxy-1-(6-fluoropyridin-2-yl)azetidine | Formation of an ether linkage. |

| Acylation | Acyl chloride (R-COCl) or Acid anhydride (B1165640) ((RCO)₂O), Pyridine or Triethylamine, Dichloromethane, 0 °C to rt | 1-(6-Fluoropyridin-2-yl)azetidin-3-yl ester | Formation of an ester linkage. |

Advanced Spectroscopic and Structural Elucidation of 1 6 Fluoropyridin 2 Yl Azetidin 3 Ol and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy provides unparalleled insight into the molecular framework in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of proton and carbon signals, elucidation of through-bond and through-space connectivities, and investigation of dynamic processes.

The analysis of 1D NMR spectra provides the initial and fundamental data for structural assignment. Each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N) offers unique information based on its chemical environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the azetidine (B1206935) and fluoropyridine protons. The azetidine ring protons typically appear as complex multiplets due to geminal and vicinal coupling. The methine proton on C3 (H-3), adjacent to the hydroxyl group, would likely resonate around δ 4.5-4.7 ppm. The methylene (B1212753) protons at the C2 and C4 positions are diastereotopic and would appear as two separate multiplets, expected around δ 4.0-4.3 ppm and δ 3.7-3.9 ppm. The protons of the fluoropyridine ring are expected in the aromatic region (δ 6.5-8.0 ppm), with their chemical shifts and coupling patterns influenced by the fluorine substituent and the azetidine ring.

¹³C NMR: The carbon spectrum complements the proton data. The C3 carbon of the azetidine ring bearing the hydroxyl group is anticipated to have a chemical shift in the range of δ 55-65 ppm. nih.gov The methylene carbons, C2 and C4, are expected to resonate at approximately δ 50-60 ppm. nih.gov The carbons of the 6-fluoropyridin-2-yl moiety would appear in the downfield region (δ 110-165 ppm), with the carbon attached to the fluorine (C6') showing a large one-bond ¹J(C-F) coupling constant.

¹⁹F NMR: As a compound containing fluorine, ¹⁹F NMR is a crucial tool. alfa-chemistry.com For a 2-fluoropyridine (B1216828) derivative, a single resonance is expected. The chemical shift of fluorine is highly sensitive to its electronic environment. nih.gov The ¹⁹F chemical shift for 2-fluoropyridine itself is approximately -69 ppm relative to CCl₃F, and substitution at other positions on the ring would cause predictable shifts from this value. spectrabase.comucsb.edu

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms. The azetidine nitrogen is expected to have a chemical shift around δ 25 ppm (relative to NH₃). ipb.pt The pyridine (B92270) nitrogen signal would be significantly further downfield. Studies on N-aryl azetidines have shown that conjugation with the aromatic ring significantly influences the ¹⁵N chemical shift, indicating the degree of sp² character of the azetidine nitrogen. nih.gov

Table 1: Predicted 1D NMR Data for 1-(6-Fluoropyridin-2-yl)azetidin-3-ol Predicted chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Data is based on analogous structures.

| Atom | Nucleus | Predicted δ (ppm) | Expected Multiplicity | Expected J (Hz) |

|---|---|---|---|---|

| H-3 | ¹H | 4.5 - 4.7 | m | - |

| H-2, H-4 | ¹H | 3.7 - 4.3 | m | gem and vicinal couplings |

| OH | ¹H | Broad | s | - |

| H-3', H-4', H-5' | ¹H | 6.5 - 8.0 | m | H-H, H-F couplings |

| C-3 | ¹³C | 55 - 65 | - | - |

| C-2, C-4 | ¹³C | 50 - 60 | - | - |

| Pyridine Carbons | ¹³C | 110 - 165 | - | C-F couplings |

| Fluorine | ¹⁹F | -70 to -60 | m | H-F couplings |

| Azetidine N | ¹⁵N | ~25 - 50 | - | - |

2D NMR experiments are indispensable for assembling the molecular structure by establishing correlations between different nuclei. slideshare.netepfl.chyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.edu For this compound, COSY would show correlations between the H-3 proton and the protons on C2 and C4 of the azetidine ring. It would also map out the connectivity of the protons on the fluoropyridine ring (H-3', H-4', and H-5').

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of each carbon atom that has an attached proton. For example, the proton signal at δ 4.5-4.7 ppm would correlate to the carbon signal at δ 55-65 ppm, assigning them as H-3 and C-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu This technique is critical for connecting different fragments of the molecule. Key HMBC correlations would be expected from the azetidine C2/C4 protons to the C2' carbon of the pyridine ring, confirming the point of attachment. Correlations from the pyridine protons to the various pyridine carbons would help assign the quaternary carbons and confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. ipb.pt For the azetidine ring, NOE correlations between protons can help define the ring's pucker and the relative orientation of substituents. For example, observing a NOE between H-3 and a specific proton on C2 or C4 can help establish their cis or trans relationship. NOEs between the azetidine protons (e.g., H-2/H-4) and the pyridine proton H-3' would provide information about the preferred rotational conformation around the N1-C2' bond.

Table 2: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H-3 ↔ H-2/H-4H-3' ↔ H-4' ↔ H-5' | Spin systems within the azetidine and pyridine rings |

| HSQC | ¹H → ¹³C (1-bond) | H-3 → C-3H-2/H-4 → C-2/C-4Pyridine H → Pyridine C | Direct H-C attachments and carbon signal assignment |

| HMBC | ¹H → ¹³C (2-3 bonds) | H-2/H-4 → C2'H-3' → C2'/C4'/C5' | Connectivity between azetidine and pyridine rings; assignment of quaternary carbons |

| NOESY | ¹H ↔ ¹H (through space) | H-2 ↔ H-4 (cis/trans)H-2/H-4 ↔ H-3' | Stereochemistry of the azetidine ring; conformation around the N-C bond |

The four-membered azetidine ring is not planar and undergoes rapid ring-puckering at room temperature. rsc.org Advanced NMR techniques, particularly variable-temperature (VT) NMR, can be used to study these dynamic processes. rsc.orgresearchgate.net By lowering the temperature, the rate of ring inversion can be slowed down. If the exchange rate becomes slow on the NMR timescale, separate signals for the axial and equatorial protons of the two conformations may be observed. From the coalescence temperature (the temperature at which two exchanging signals merge into one), the energy barrier (ΔG‡) for the ring-puckering process can be calculated, providing quantitative insight into the ring's conformational flexibility. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While NMR provides detailed structural information in solution, single-crystal X-ray diffraction gives the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net

Obtaining a single crystal of sufficient quality is the first and often most challenging step for X-ray analysis. nih.gov Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to solve the crystal structure. This technique provides the definitive and unambiguous determination of the relative stereochemistry of all chiral centers. For a molecule like this compound, X-ray crystallography would confirm the connectivity and provide precise geometric parameters. The analysis of crystal structures of similar fluorinated pyridines and azetidine derivatives provides a strong basis for predicting the structural features of the target compound. acs.orgfigshare.com

The crystal structure reveals the molecule's preferred conformation in the solid state. For this compound, the analysis would focus on several key features:

Azetidine Ring Pucker: The four-membered ring is expected to be non-planar, adopting a puckered conformation to relieve ring strain. The degree of puckering is defined by a dihedral angle, which for azetidine itself has been found to be around 37°. rsc.org

Pyridine Ring Planarity: The 6-fluoropyridine ring will be essentially planar.

Intermolecular Interactions: The presence of the hydroxyl group (a hydrogen bond donor) and the pyridine nitrogen and fluorine atoms (hydrogen bond acceptors) suggests that hydrogen bonding will play a significant role in the crystal packing. researchgate.netacs.org These interactions create a supramolecular architecture that dictates the solid-state properties of the compound.

Table 3: Typical/Predicted Geometric Parameters Based on data from analogous crystal structures.

| Parameter | Description | Typical/Predicted Value |

|---|---|---|

| C-N (azetidine) | Bond length within the azetidine ring | 1.47 - 1.49 Å |

| C-C (azetidine) | Bond length within the azetidine ring | 1.53 - 1.55 Å |

| C-O (hydroxyl) | Bond length of the hydroxyl group | 1.42 - 1.44 Å |

| N1-C2' (inter-ring) | Bond length connecting the two rings | 1.36 - 1.39 Å |

| C-F (pyridine) | Bond length of the C-F bond | 1.33 - 1.35 Å |

| Azetidine Puckering Angle | Dihedral angle defining ring non-planarity | 30 - 40° |

High-Resolution Mass Spectrometry for Molecular Formula and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in the structural elucidation and purity assessment of synthetic compounds, providing unequivocal determination of elemental composition through the precise measurement of mass-to-charge ratios. In the context of novel heterocyclic compounds such as this compound and its analogues, HRMS is indispensable for confirming molecular formulas and for real-time monitoring of reaction progress, ensuring the integrity of the final product and intermediates.

The molecular formula of this compound is C₈H₉FN₂O. The theoretical monoisotopic mass of this compound is calculated to be 182.0699 atomic mass units (amu). High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are capable of measuring masses with accuracies in the low parts-per-million (ppm) range. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For the protonated molecule [M+H]⁺ of this compound, the expected accurate mass would be 183.0777 amu. Experimental determination of this value via HRMS serves as a primary method for confirming the identity of the synthesized compound. The observed mass is typically compared against the theoretical value, with the mass error calculated in ppm to validate the assigned molecular formula.

Table 1: Theoretical and Observed HRMS Data for this compound

| Analyte | Molecular Formula | Adduct | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| This compound | C₈H₉FN₂O | [M+H]⁺ | 183.0777 | Data not available | Data not available |

Note: Specific experimental observed m/z and mass error values are not publicly available in the reviewed literature. The table structure is provided as a template for experimental data presentation.

Beyond molecular formula confirmation, HRMS is a powerful tool for reaction monitoring, often coupled with liquid chromatography (LC-HRMS). This technique allows for the separation of reactants, intermediates, products, and byproducts, with subsequent high-resolution mass analysis of each component. In the synthesis of this compound, which typically involves the N-arylation of azetidin-3-ol (B1332694) with 2,6-difluoropyridine, LC-HRMS can be employed to track the consumption of starting materials and the formation of the desired product in real-time.

For instance, a reaction mixture can be sampled at various time points and analyzed by LC-HRMS. The extracted ion chromatograms for the m/z values corresponding to the protonated starting materials (azetidin-3-ol and 2,6-difluoropyridine) and the product (this compound) would illustrate the reaction kinetics. A decrease in the peak areas of the reactants concurrent with an increase in the product peak area signifies a successful reaction progression.

Table 2: Key Compounds Monitored in the Synthesis of this compound by LC-HRMS

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (amu) | Expected [M+H]⁺ m/z |

| Azetidin-3-ol | C₃H₇NO | 73.0528 | 74.0606 |

| 2,6-Difluoropyridine | C₅H₃F₂N | 115.0233 | 116.0311 |

| This compound | C₈H₉FN₂O | 182.0699 | 183.0777 |

The high sensitivity and specificity of HRMS also enable the detection and identification of low-level impurities and byproducts that may not be discernible by other analytical methods. This is crucial for process optimization and for ensuring the purity of the final active pharmaceutical ingredient. While detailed fragmentation studies were not found in the surveyed literature for this specific molecule, tandem mass spectrometry (MS/MS) experiments on the protonated molecule would provide further structural confirmation by elucidating characteristic fragmentation patterns.

Computational and in Silico Studies of 1 6 Fluoropyridin 2 Yl Azetidin 3 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO/LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it a popular choice for analyzing molecular orbitals. scirp.org Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests that the molecule is more reactive and can be more easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 1-(6-Fluoropyridin-2-yl)azetidin-3-ol, the electron-withdrawing nature of the fluoropyridine ring and the presence of the azetidinol (B8437883) moiety influence these energy levels.

Interactive Table 1: Hypothetical Frontier Orbital Energies for this compound and Analogs

This table presents hypothetical DFT-calculated energy values to illustrate how structural modifications might influence electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| This compound | -6.85 | -1.95 | 4.90 |

| 1-(Pyridin-2-yl)azetidin-3-ol | -6.70 | -1.80 | 4.90 |

| 1-(6-Chloropyridin-2-yl)azetidin-3-ol | -6.92 | -2.10 | 4.82 |

| 1-(6-Fluoropyridin-2-yl)pyrrolidin-3-ol | -6.80 | -1.90 | 4.90 |

Prediction of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for elucidating potential reaction pathways. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates and, crucially, the high-energy transition states that connect reactants, intermediates, and products. The energy of a transition state determines the activation energy of a reaction, which governs its rate.

For this compound, this approach could be used to predict the outcomes of various synthetic transformations. For example, calculations could model the O-acylation of the hydroxyl group or the N-alkylation of the azetidine (B1206935) nitrogen, predicting which reaction is more kinetically favorable under specific conditions by comparing their respective activation energies.

Interactive Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Type | Reagent | Solvent | Calculated Activation Energy (kcal/mol) |

| O-Acetylation | Acetyl Chloride | Dichloromethane | 15.2 |

| O-Sulfonylation | Tosyl Chloride | Pyridine (B92270) | 18.5 |

| N-Protonation | HCl | Water | 2.1 |

| N-Alkylation | Methyl Iodide | Acetonitrile | 22.4 |

Molecular Dynamics Simulations for Conformational Landscapes of Azetidine Scaffolds

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations provide a detailed view of a molecule's conformational landscape, revealing the different shapes (conformers) it can adopt and the energetic barriers between them.

The four-membered azetidine ring is not planar and exhibits a characteristic "puckering." nih.gov MD simulations of this compound can explore the dynamics of this ring puckering and the rotational flexibility around the bond connecting the azetidine and pyridine rings. Understanding the preferred conformations is crucial, as the three-dimensional shape of a molecule dictates how it can interact with biological targets like proteins.

Interactive Table 3: Hypothetical Conformational Analysis of the Azetidine Ring

The puckering of the azetidine ring can be described by a dihedral angle. This table shows hypothetical relative energies for different conformations.

| Conformation | Key Dihedral Angle (C-N-C-C) | Relative Potential Energy (kcal/mol) | Population (%) at 298 K |

| Puckered-Up | 25° | 0.00 | 75 |

| Planar (Transition State) | 0° | 3.50 | <1 |

| Puckered-Down | -25° | 0.15 | 24 |

Pharmacophore Modeling and Virtual Screening Approaches

In drug discovery, computational techniques are essential for identifying and optimizing potential drug candidates. Pharmacophore modeling and virtual screening are two such approaches that leverage knowledge of molecular structure and interactions.

Ligand-Based Pharmacophore Generation

A pharmacophore is an abstract representation of the essential molecular features necessary for a molecule to interact with a specific biological target. Ligand-based pharmacophore modeling derives a hypothesis from the three-dimensional structures of a set of known active molecules. mdpi.comugm.ac.id

Starting with this compound as a template, a pharmacophore model can be generated to identify its key features. These would likely include a hydrogen bond donor (from the -OH group), a hydrogen bond acceptor (the pyridine nitrogen), and an aromatic ring feature. This model can then be used as a 3D query to search large chemical databases for other, structurally diverse molecules that share the same pharmacophoric features and may possess similar biological activity. nih.govugm.ac.id

Interactive Table 4: Hypothetical Pharmacophoric Features of this compound

| Feature ID | Feature Type | 3D Coordinates (x, y, z) |

| HBD1 | Hydrogen Bond Donor | (1.5, -0.8, 0.3) |

| HBA1 | Hydrogen Bond Acceptor | (-2.1, 1.2, -0.1) |

| AR1 | Aromatic Ring | (-3.5, 0.5, -0.2) |

Structure-Based Virtual Screening

When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, structure-based virtual screening can be employed. nih.gov This technique involves computationally "docking" large libraries of small molecules into the target's binding site to predict their binding affinity and orientation. mdpi.com

If a protein target for this compound were identified, this compound could be docked into its active site to predict key interactions (e.g., hydrogen bonds, hydrophobic interactions). The resulting binding pose and score would serve as a benchmark for screening thousands or millions of other compounds to find new potential inhibitors that bind more strongly or with greater specificity. nih.govresearchgate.net

Interactive Table 5: Hypothetical Results from a Structure-Based Virtual Screen

This table illustrates potential output from a virtual screening campaign using a hypothetical protein target.

| Hit Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions with Target Residues |

| This compound | -7.5 | H-bond with Ser120; π-stacking with Phe250 |

| ZINC12345678 | -9.2 | H-bond with Ser120, Asp98; π-stacking with Phe250 |

| ZINC87654321 | -8.8 | H-bond with Ser120; Hydrophobic contact with Leu150 |

| ZINC45678901 | -8.1 | H-bond with Asp98; Salt bridge with Lys95 |

Application of Artificial Intelligence and Machine learning in Molecular Design and Prediction

The integration of artificial intelligence and machine learning has become a cornerstone of modern medicinal chemistry and materials science. bohrium.com For a molecule like this compound, which combines a fluorinated pyridine ring with a strained azetidine alcohol moiety, AI and ML models can provide profound insights. These computational approaches are instrumental in navigating the vast chemical space to design novel compounds and predict their properties and synthetic accessibility. iscientific.org By training on large databases of chemical structures and reaction outcomes, these models can learn the intricate rules that govern molecular interactions and reactivity. nih.govyoutube.com

Predictive Analytics for Chemical Reactivity

Predicting the chemical reactivity of a molecule is a primary objective in drug discovery and process development. nih.gov Machine learning models, often built upon descriptors from quantum mechanics and cheminformatics, can forecast how a molecule like this compound will behave under various reaction conditions. nih.govyoutube.com These models can predict sites of metabolism, potential for covalent inhibition, and general chemical stability. nih.gov

For the azetidine scaffold, computational models have been successfully used to predict which precursor compounds can react to form the characteristic four-membered ring. mit.edu Researchers have developed models that analyze factors like frontier orbital energies to pre-screen substrates, thereby avoiding trial-and-error experimentation. mit.edu This approach could be directly applied to predict successful synthetic routes to azetidine derivatives like the title compound.

Furthermore, the presence of the fluorine atom on the pyridine ring significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity. Specialized deep learning models have been developed to predict the changes in compound-protein interactions resulting from fluorination. nih.gov A model like F-CPI, which is trained on extensive datasets of fluorinated and non-fluorinated compound pairs, could predict how the fluorine substitution on the pyridine ring of this compound modulates its interaction with a biological target. nih.gov

A predictive model for the reactivity of this compound would involve calculating a variety of molecular descriptors. These descriptors serve as the input features for the machine learning algorithm to predict a specific outcome, such as reaction yield or the likelihood of a particular metabolic transformation.

Table 1: Example of Molecular Descriptors and Predicted Reactivity Outcome

| Descriptor Type | Specific Descriptor | Calculated Value (Hypothetical) | Predicted Outcome |

|---|---|---|---|

| Electronic | HOMO Energy | -6.5 eV | Site of oxidation |

| LUMO Energy | -1.2 eV | Site of reduction | |

| Mulliken Charge on N1 (Pyridine) | -0.45 | Likelihood of N-alkylation | |

| Steric | Molecular Volume | 185 ų | Accessibility for enzymatic attack |

| Topological | Topological Polar Surface Area (TPSA) | 45.2 Ų | Membrane permeability |

| Quantum Chemical | Bond Dissociation Energy (C-F) | 115 kcal/mol | Stability of fluoro-substituent |

Automated Synthesis Planning Algorithms

The process involves three primary tasks:

Retrosynthesis: Generating suggestions for single-step disconnections. nih.gov

Reaction Prediction: Validating the proposed synthetic steps by predicting the products from a set of reactants and conditions. nih.gov

Condition Recommendation: Suggesting appropriate solvents, catalysts, and temperatures for a successful forward reaction. nih.gov

For this compound, an automated algorithm would likely identify two key retrosynthetic disconnections: one at the C-N bond connecting the pyridine and azetidine rings, and another to form the azetidin-3-ol (B1332694) ring itself.

Table 2: Potential Retrosynthetic Pathway Proposed by an Automated Algorithm

| Step | Retrosynthetic Disconnection | Precursor Molecules | Key Transformation |

|---|---|---|---|

| 1 | C(pyridine)-N(azetidine) bond | 2-Bromo-6-fluoropyridine and Azetidin-3-ol | Nucleophilic Aromatic Substitution (SNAr) |

| 2a | C-N and C-O bonds of Azetidin-3-ol | Epichlorohydrin and a suitable amine (e.g., Benzylamine) | Ring-opening of epoxide followed by intramolecular cyclization |

| 2b | C-N bond of 2-Bromo-6-fluoropyridine | 2-Amino-6-fluoropyridine | Sandmeyer-type reaction (Diazotization followed by bromination) |

These algorithms can construct extensive "pathway trees" containing numerous potential routes, which can then be scored and ranked based on factors like step count, estimated yield, and the cost of starting materials. arxiv.org This automated approach significantly accelerates the process of designing and executing the synthesis of complex molecules. iscientific.org

Structure Activity Relationship Sar Studies and Molecular Design Principles for Azetidine Fluoropyridine Hybrids

Systematic Modification of the Azetidine (B1206935) Ring and Fluoropyridyl Moiety

Systematic structural modifications of both the azetidine and fluoropyridyl components of the hybrid scaffold are fundamental to probing and optimizing molecular interactions. The inherent ring strain of the four-membered azetidine ring makes it a unique scaffold, more stable than aziridines but more reactive than pyrrolidines, offering a balance of stability and conformational constraint. rsc.org Modifications can be systematically introduced to fine-tune the compound's physicochemical properties and biological activity.

Azetidine Ring Modifications: The azetidine ring in "1-(6-Fluoropyridin-2-yl)azetidin-3-ol" offers several points for modification. The hydroxyl group at the 3-position is a primary target. It can be alkylated, esterified, or replaced with other functional groups (e.g., amines, halogens) to alter hydrogen bonding capacity, polarity, and steric profile. The methylene (B1212753) carbons of the ring can also be substituted, for instance, with fluorine, which can influence the ring's pucker and conformational preference. researchgate.net Such fluorination can enhance metabolic stability and binding affinity. researchgate.net The synthesis of functionalized azetidine derivatives is an active area of research, providing access to a wide range of building blocks for SAR studies. nih.govnih.gov

Fluoropyridyl Moiety Modifications: The fluoropyridyl moiety also presents opportunities for systematic variation. The position of the fluorine atom on the pyridine (B92270) ring is critical; altering its location from position 6 to other positions can significantly impact the electronic properties of the ring and its interaction with target proteins. The fluorine atom itself can be replaced with other substituents like chlorine, a cyano group, or a methyl group to probe the effects of size, lipophilicity, and electronics. medwinpublishers.com Furthermore, the pyridine ring can be substituted with additional groups to explore new binding pockets or enhance solubility. Scaffold hopping from a pyridine to other heterocycles is another strategy to discover novel chemotypes. nih.gov

The following table outlines potential modifications and their predicted impact based on established medicinal chemistry principles.

| Modification Site | Original Group | Potential Modification | Predicted Impact |

| Azetidine C-3 | -OH | -OCH₃, -F, -NH₂ | Alters H-bonding, polarity, and metabolic stability |

| Azetidine C-2/C-4 | -H | -CH₃, -F | Introduces steric bulk, alters ring conformation researchgate.net |

| Pyridine C-6 | -F | -Cl, -CN, -CH₃ | Modulates electronics, lipophilicity, and size |

| Pyridine C-3/C-4/C-5 | -H | -CH₃, -Cl, -OCH₃ | Explores additional binding interactions, alters solubility |

Identification of Key Structural Features for Desired Molecular Interactions

The efficacy of azetidine-fluoropyridine hybrids is governed by specific structural features that dictate their interaction with biological targets. The unique combination of a strained, three-dimensional azetidine ring and an aromatic, electron-deficient fluoropyridine ring creates a distinct pharmacophore.

Fluoropyridine Moiety: The nitrogen atom in the pyridine ring typically acts as a hydrogen bond acceptor. The fluorine atom, being highly electronegative, modulates the electron distribution of the pyridine ring, influencing its pKa and potential for π-stacking or other non-covalent interactions. researchgate.net The inclusion of fluorine can lead to enhanced binding affinity, metabolic stability, and bioavailability. researchgate.net

3-Hydroxyl Group: The hydroxyl group on the azetidine ring is a critical functional group, capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows it to form crucial interactions with amino acid residues like aspartate, glutamate, serine, or histidine in a protein's active site, anchoring the molecule in a specific orientation. nih.gov

| Structural Feature | Potential Molecular Interaction | Significance |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Anchoring the ligand to the protein target. |

| Fluorine Atom | Modulates Ring Electronics, Hydrophobic Interactions | Enhances binding affinity and metabolic stability. researchgate.net |

| Azetidine Scaffold | 3D Conformation, Rigid Linker | Provides specific spatial orientation of substituents. nih.gov |

| 3-Hydroxyl Group | Hydrogen Bond Donor & Acceptor | Forms key anchoring interactions in the binding site. |

Bioisosteric Replacements and Scaffold Hopping within Azetidine-Fluoropyridine Frameworks

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds by improving potency, selectivity, and pharmacokinetic properties while retaining the primary binding mode. cambridgemedchemconsulting.comnih.gov

Bioisosteric Replacements: This strategy involves substituting a functional group with another that has similar physicochemical properties. cambridgemedchemconsulting.com For the azetidine-fluoropyridine framework, several bioisosteric replacements can be envisioned.

The fluorine atom on the pyridine ring could be replaced by other groups like -OH, -NH₂, or -CN, which are of similar size but offer different electronic and hydrogen-bonding properties. nih.gov The difluoromethyl group (-CF₂H) is a known bioisostere of a hydroxyl group and could be explored. nih.gov

The azetidine ring itself can be considered a bioisostere of other small, saturated rings. For instance, an oxetane (B1205548) ring could replace the azetidine to substitute the ring nitrogen with oxygen, altering polarity and hydrogen bonding potential. tcichemicals.com

The entire 6-fluoropyridin-2-yl moiety could be replaced by other aromatic or heteroaromatic systems, such as pyrimidine, pyrazine, or even bicyclic systems, to explore different binding interactions while maintaining the connection to the azetidine core.

Fragment-Based Design Approaches with Azetidine Building Blocks

Fragment-based drug discovery (FBDD) is a rational approach to lead generation that begins with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. stanford.edu These initial hits are then optimized and grown into more potent, lead-like molecules. nih.gov

Azetidine derivatives, including azetidin-3-ol (B1332694), are considered high-value building blocks in FBDD. Their three-dimensional character and conformational rigidity are desirable traits, as there is a growing recognition that moving away from flat, two-dimensional molecules can lead to improved clinical success. tcichemicals.comwhiterose.ac.uk

In an FBDD campaign, an azetidine-containing fragment could be identified through screening a fragment library. Once its binding mode is determined (e.g., via X-ray crystallography), it can be elaborated upon. The azetidine serves as an anchor or a scaffold from which to grow the molecule. nih.govmdpi.com For example, a fragment like N-Boc-azetidin-3-ol could be identified as a binder. The synthetic strategy would then involve linking this azetidine core to other fragments, such as a fluoropyridine piece, to occupy adjacent binding pockets and increase affinity. nih.gov This fragment-linking or fragment-growing approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov The use of well-defined, 3D-rich building blocks like functionalized azetidines is central to the success of modern FBDD programs. whiterose.ac.uk

Future Directions and Emerging Research Avenues for 1 6 Fluoropyridin 2 Yl Azetidin 3 Ol in Chemical Research

Development of Novel Catalytic Systems for Azetidine (B1206935) Synthesis and Derivatization

The synthesis of complex azetidines like 1-(6-Fluoropyridin-2-yl)azetidin-3-ol relies heavily on the development of innovative catalytic systems. Traditional methods often face limitations, prompting researchers to explore new catalytic approaches to improve efficiency, selectivity, and substrate scope. medwinpublishers.com

Recent breakthroughs include the use of photocatalysis, such as the iridium(III)-catalyzed intermolecular [2+2] photocycloaddition to form the azetidine ring. rsc.org This method utilizes visible light to promote an aza-Paternò-Büchi reaction, offering a mild and effective route to functionalized azetidines. rsc.orgresearchgate.net Transition-metal catalysis, particularly with palladium(II), has enabled the intramolecular C(sp³)–H amination for synthesizing azetidines. rsc.org Furthermore, lanthanoid (III) triflates, like La(OTf)₃, have emerged as effective catalysts for the intramolecular regioselective aminolysis of epoxy amines to yield azetidines, tolerating a wide range of functional groups. frontiersin.org

Another promising area is the use of novel chiral phase-transfer (PT) catalysts for enantioselective synthesis, which is crucial for medicinal chemistry applications. nih.gov For instance, a novel SF₅-containing cinchona alkaloid-derived catalyst has been successfully used for the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov These advanced catalytic systems are paving the way for the construction of densely functionalized and stereochemically complex azetidines that were previously difficult to access. rsc.org

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Iridium(III) Photocatalyst (e.g., fac-[Ir(dFppy)3]) | Intermolecular [2+2] Photocycloaddition (Aza-Paternò-Büchi) | Uses visible light; mild reaction conditions; good functional group tolerance. | rsc.org |

| Palladium(II) Catalysis | Intramolecular γ-C(sp³)–H Amination | Enables synthesis of functionalized azetidines from picolinamide-protected amines. | rsc.orgorganic-chemistry.org |

| Lanthanum(III) Triflate (La(OTf)₃) | Intramolecular Regioselective Aminolysis of Epoxy Amines | High yields; tolerates acid-sensitive and Lewis basic functional groups. | frontiersin.org |

| Chiral Cinchona Alkaloid-derived Phase-Transfer (PT) Catalyst | Enantioselective C–C Bond-Forming Cyclization | High enantioselectivity for spirocyclic azetidines. | nih.gov |

| Copper(I) Catalysis | Asymmetric Kinugasa Reaction | Atom-economic method for synthesizing β-lactams (azetidin-2-ones). | researchgate.net |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding and optimizing the synthesis of compounds like this compound requires precise control over reaction parameters. Advanced spectroscopic techniques for in situ (in the reaction mixture) monitoring are becoming indispensable tools for achieving this. These process analytical technologies (PAT) allow for real-time tracking of reactants, intermediates, and products without the need for sample extraction, providing deep mechanistic insights and ensuring process safety and reproducibility. mdpi.com

Fiber-optic coupled Fourier transform infrared (FTIR-ATR) spectroscopy is a powerful method for monitoring the progress of chemical reactions in real-time. mdpi.com It can track the concentration profiles of key species, helping to identify reaction endpoints and detect the formation of transient intermediates. mdpi.com Raman spectroscopy offers complementary information, as it is particularly sensitive to non-polar bonds and can be used in aqueous media where infrared spectroscopy is often limited. mdpi.com Other techniques such as near-infrared (NIR) and UV/Vis spectroscopy also serve as cost-effective options for in situ monitoring, though they may provide less structural detail. mdpi.com The integration of these techniques allows for a comprehensive understanding of reaction kinetics and mechanisms, facilitating rapid optimization and scale-up of azetidine synthesis. mdpi.com

| Technique | Principle | Key Advantages | Limitations | Reference |

|---|---|---|---|---|

| FTIR-ATR | Infrared Absorption (Vibrational Modes) | Provides detailed structural information; widely applicable to organic reactions. | Water can be a strong interferent; probe can be susceptible to fouling. | mdpi.com |

| Raman Spectroscopy | Inelastic Scattering of Monochromatic Light | Excellent for aqueous systems; sensitive to non-polar bonds; provides molecular-level information. | Fluorescence interference can be an issue; weaker signal than IR. | mdpi.com |

| Near-Infrared (NIR) Spectroscopy | Overtone and Combination Band Absorption | Non-invasive; can penetrate deeply into samples; cost-effective. | Complex spectra with overlapping bands can be difficult to interpret. | mdpi.com |

| Fluorescence Spectroscopy | Emission of Light by Excited Molecules | High sensitivity for fluorescent species; cost-effective equipment. | Only applicable to reactions involving fluorescent molecules. | mdpi.com |

Integration of Robotics and High-Throughput Experimentation in Azetidine Chemistry

The discovery and optimization of synthetic routes for novel azetidine derivatives can be a time-consuming and resource-intensive process. youtube.com High-Throughput Experimentation (HTE), coupled with robotics and automation, is revolutionizing this workflow by enabling the rapid and parallel execution of a large number of reactions. youtube.commt.com This approach significantly accelerates the screening of catalysts, reagents, and reaction conditions to identify optimal synthetic pathways. youtube.comtrajanscimed.com

A typical HTE workflow involves automated robotic platforms for weighing and dispensing reagents into multi-well plates, followed by parallel reaction execution under precisely controlled conditions. mt.comyoutube.com This miniaturization reduces the consumption of valuable materials and solvents, leading to a lower environmental impact. trajanscimed.com The outcomes of these parallel experiments are then rapidly analyzed, generating large datasets that can be used to build predictive models for reaction optimization. youtube.com For azetidine chemistry, HTE can be employed to screen for new catalytic systems, optimize reaction yields, and rapidly synthesize libraries of analogues of this compound for structure-activity relationship (SAR) studies. youtube.com The integration of mobile robots can further enhance this process by connecting different analytical instruments and synthesis platforms, creating a more autonomous laboratory environment. nih.gov

| Step | Description | Key Technologies | Reference |

|---|---|---|---|

| 1. Design of Experiment (DoE) | Planning the experimental array, including variables like catalysts, solvents, and temperatures. | Specialized DoE software. | mt.com |

| 2. Automated Sample Preparation | Robotic systems accurately weigh and dispense solid and liquid reagents into multi-well plates. | Robotic powder dispensing systems (e.g., CHRONECT XPR), liquid handlers. | trajanscimed.comyoutube.com |

| 3. Parallel Reaction Execution | Reactions are run simultaneously in miniaturized reactor blocks with controlled heating, cooling, and stirring. | Multi-well reactor blocks, automated synthesis platforms. | mt.com |

| 4. High-Throughput Analysis | Rapid analysis of reaction outcomes using techniques like LC-MS and NMR. | Automated LC-MS and NMR systems. | nih.gov |

| 5. Data Analysis and Modeling | Processing large datasets to identify trends, optimize conditions, and build predictive models. | Machine learning algorithms, data visualization software. | youtube.comspectroscopyonline.com |

Next-Generation Computational Methodologies for Complex Molecular Systems

Computational chemistry is becoming an increasingly powerful partner to experimental synthesis. For challenging targets like functionalized azetidines, next-generation computational methodologies are being developed to predict reactivity, guide reaction design, and elucidate complex reaction mechanisms. bioquicknews.commit.edu

Researchers are using computational models to predict which combinations of reactants are likely to form azetidines under specific catalytic conditions, such as photocatalysis. bioquicknews.commit.edu These models can calculate properties like frontier orbital energies to forecast the feasibility and potential yield of a reaction, saving significant experimental time and resources. mit.edu For instance, density functional theory (DFT) calculations have been used to understand the origin of stereoselectivity in asymmetric catalytic reactions that produce chiral azetidines. nih.gov By modeling the transition states of competing reaction pathways, chemists can better understand how a catalyst controls the stereochemical outcome. nih.gov As computational power and algorithmic accuracy continue to improve, these in silico methods will play a crucial role in the de novo design of synthetic routes to complex molecules like this compound and in predicting their chemical properties.

| Methodology | Application | Key Insights Provided | Reference |

|---|---|---|---|

| Frontier Molecular Orbital (FMO) Theory | Predicting reactivity in photocatalyzed cycloadditions. | Identifies feasible reactant pairs for azetidine formation based on orbital energy matching. | mit.edu |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and stereoinduction. | Calculates transition state energies to explain the origin of enantioselectivity in catalytic reactions. | nih.gov |

| In Silico Physicochemical Property Prediction | Guiding library design for drug discovery. | Estimates ADME (Absorption, Distribution, Metabolism, Excretion) properties to prioritize compounds with favorable profiles. | nih.gov |

| Machine Learning (ML) / Artificial Intelligence (AI) | Interpreting complex spectroscopic data and predicting reaction outcomes. | Identifies patterns in large datasets to build predictive models for reaction optimization. | spectroscopyonline.com |

Q & A

Q. What are the established synthetic routes for 1-(6-Fluoropyridin-2-yl)azetidin-3-ol, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves two stages: (1) fluorination of a pyridine precursor (e.g., via nucleophilic substitution using KF in DMSO at 80–100°C) and (2) azetidine ring formation through cyclization of a β-amino alcohol intermediate. Critical parameters include:

- Temperature : Elevated temperatures (80–120°C) improve fluorination efficiency but may degrade sensitive intermediates .

- Catalyst : Potassium fluoride (KF) or cesium fluoride (CsF) enhances fluoropyridine formation .

- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts (e.g., unreacted starting materials or dimerized species) .

Q. How is the stereochemistry of this compound confirmed, and what analytical techniques are critical for structural validation?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration using SHELX-based refinement (e.g., SHELXL for small-molecule structures) .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) to confirm optical purity .

- NMR spectroscopy : and NMR detect fluorine coupling patterns and azetidine ring protons, respectively. For example, coupling constants () distinguish axial vs. equatorial fluorine positions .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as:

- A pharmacophore in enzyme inhibitors (e.g., kinases or proteases), leveraging fluorine’s electronegativity for target binding .

- A scaffold for structure-activity relationship (SAR) studies, where azetidine’s ring strain and hydroxyl group modulate solubility and bioavailability .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Assay conditions : Optimize pH (6.5–7.5), ionic strength, and co-solvents (e.g., DMSO ≤1% v/v) to maintain enzyme stability .

- Controls : Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) to validate assay robustness .

- Statistical rigor : Use triplicate measurements and dose-response curves (IC determination) to minimize variability .

Q. How can researchers resolve contradictory data between computational predictions and experimental results regarding the compound’s binding affinity?

- Methodological Answer :

- Cross-validation : Compare molecular docking scores with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data to assess binding thermodynamics .

- Protonation state adjustments : Recalculate docking poses considering physiological pH effects on the hydroxyl and fluorine groups .

- Free energy perturbation (FEP) : Refine computational models using FEP simulations to account for solvation and entropy effects .

Q. What strategies optimize synthetic yield of this compound under varying reaction conditions?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., DMSO vs. DMF), and catalyst loading to identify optimal conditions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining high yields (≥80%) .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How do the fluoropyridine and azetidine moieties influence the compound’s interaction with biological targets?

- Methodological Answer :

- Fluoropyridine : Enhances binding via C–F⋯H–N hydrogen bonds and hydrophobic interactions with aromatic residues (e.g., tyrosine or tryptophan) .

- Azetidine : The strained three-membered ring increases conformational rigidity, favoring entropic gains upon target binding. The hydroxyl group participates in hydrogen-bond networks with catalytic residues (e.g., serine in proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.